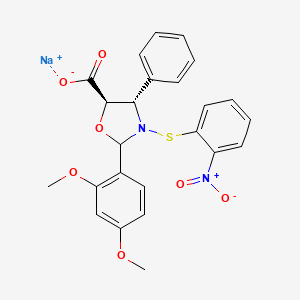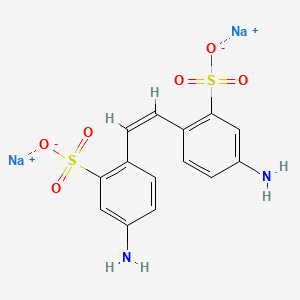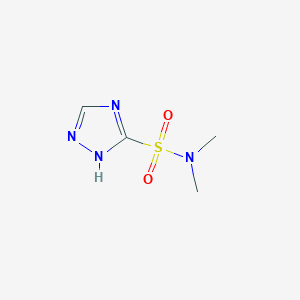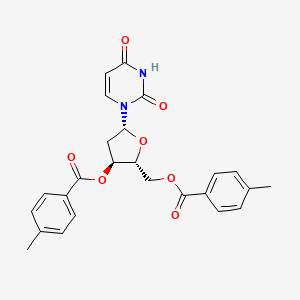
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidine ring, followed by the introduction of the phenyl, nitrophenyl, and dimethoxyphenyl groups. The final step involves the formation of the sodium salt. Common reagents used in these reactions include sodium hydride, dimethyl sulfate, and thiophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding. Its multiple functional groups enable it to interact with various biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate
- (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Potassium Salt
Uniqueness
Compared to similar compounds, (4S,5R)-2-(2,4-Dimethoxyphenyl)-3-((2-nitrophenyl)thio)-4-phenyloxazolidine-5-carboxylate Sodium Salt exhibits unique properties due to the presence of the sodium ion. This can influence its solubility, reactivity, and interaction with biological targets, making it distinct from its analogs.
Propriétés
Numéro CAS |
614748-67-3 |
|---|---|
Formule moléculaire |
C24H21N2NaO7S |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
sodium;(4S,5R)-2-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)sulfanyl-4-phenyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C24H22N2O7S.Na/c1-31-16-12-13-17(19(14-16)32-2)23-25(34-20-11-7-6-10-18(20)26(29)30)21(22(33-23)24(27)28)15-8-4-3-5-9-15;/h3-14,21-23H,1-2H3,(H,27,28);/q;+1/p-1/t21-,22+,23?;/m0./s1 |
Clé InChI |
VYLUGWIJEDKAAK-DWBMBBFHSA-M |
SMILES isomérique |
COC1=CC(=C(C=C1)C2N([C@H]([C@@H](O2)C(=O)[O-])C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-])OC.[Na+] |
SMILES canonique |
COC1=CC(=C(C=C1)C2N(C(C(O2)C(=O)[O-])C3=CC=CC=C3)SC4=CC=CC=C4[N+](=O)[O-])OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methylene-bridged [6]cycloparaphenylene](/img/structure/B13421403.png)








![(3S,3aR,6R,6aR)-3,6-diethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B13421460.png)
